molecular formula C8H8ClFN2 B3182642 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine CAS No. 1000931-54-3

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine

Cat. No. B3182642
M. Wt: 186.61 g/mol
InChI Key: GWTQXXRCLBELDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is a biochemical compound with the CAS number 1000931-54-3 . It has a molecular weight of 186.61 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is C8H8ClFN2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various substituents including a chlorine atom, a fluorine atom, a methyl group, and a cyclopropyl group .


Physical And Chemical Properties Analysis

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is a powder at room temperature . The compound has a molecular weight of 186.61 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Clinical Studies of Fluoropyrimidine Prodrugs

Fluoropyrimidines, including compounds like 5-fluorouracil (5-FU), are crucial in treating a wide range of solid tumors. These compounds' antitumor activity spans various cancers, including those in the gastrointestinal tract and breast. Recent research has focused on biomodulating 5-FU to enhance its therapeutic effectiveness and reduce toxicity. Studies have explored prodrugs of 5-FU, such as capecitabine, UFT (ftorafur plus uracil), and S-1 (ftorafur plus 5-chloro-2,4-dihydroxypyridine plus potassium oxonate), aiming to achieve more effective and less toxic fluoropyrimidines (Malet-Martino & Martino, 2002).

Efficacy of S-1 in Colorectal Cancer

S-1, a prodrug of 5-fluorouracil, has shown promise in improving therapeutic efficacy and tolerability in colorectal cancer treatment. It combines tegafur with 5-chloro-2, 4-dihydroxypyridine and potassium oxonate to enhance 5-FU's effects while minimizing adverse reactions. Clinical trials suggest that S-1, alone or in combination with other chemotherapy agents, offers an effective treatment modality for colorectal cancer, demonstrating the potential of pyrimidine derivatives in oncology (Miyamoto et al., 2014).

S-1 in Gastric Cancer

S-1's role extends to gastric cancer treatment, where its combination of tegafur and enzyme inhibitors (5-chloro-2,4-dihydroxypyridine and potassium oxonate) offers a novel approach to chemotherapy. Clinical studies show significant response rates and promising survival benefits, highlighting the utility of pyrimidine-based treatments in managing gastric cancer and potentially other malignancies (Maehara, 2003).

Safety And Hazards

Specific safety and hazard information for 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine was not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions of research and application for 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine are not specified in the sources I found. Given its biochemical nature, it could potentially be used in various research contexts, including proteomics research .

properties

IUPAC Name

4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2/c1-4-6(10)7(9)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTQXXRCLBELDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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